1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one
Description
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is a brominated heterocyclic compound featuring a fused thiophene-pyridinone scaffold. The bromine substituent at the 1-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
The compound’s core structure combines a thiophene ring fused to a partially saturated pyridinone, conferring both aromatic and non-aromatic electronic characteristics. Bromination at the 1-position likely increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Properties
Molecular Formula |
C7H6BrNOS |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-bromo-6,7-dihydro-5H-thieno[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C7H6BrNOS/c8-6-4-1-2-9-7(10)5(4)3-11-6/h3H,1-2H2,(H,9,10) |
InChI Key |
ZWRXRAMBSBTHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CSC(=C21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups within the molecule .
Scientific Research Applications
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the thieno and pyridinone rings play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in cellular signaling or metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thieno-Pyridinone Derivatives
*Similarity indices (where available) are derived from structural fingerprint comparisons in chemical databases.
Structural and Reactivity Insights
- Positional Isomerism: The fusion position of the thiophene and pyridinone rings (e.g., 3,4-c vs. 3,2-c) significantly impacts electronic properties. For example, the 3,4-c fusion in the target compound concentrates electron density at the 1-position, enhancing bromine’s leaving-group ability compared to 3,2-c analogs .
- This modification is critical for agrochemical applications where environmental stability is prioritized .
- Functional Group Effects : The tert-butyl carbamate group in increases lipophilicity, a key factor in blood-brain barrier penetration for central nervous system-targeted drugs .
Pharmacological Relevance
The compound’s analog in , featuring methylsulfanyl and pyrazole groups, demonstrates potent LRRK2 kinase inhibition, highlighting the scaffold’s versatility in drug discovery. Brominated derivatives like the target compound may serve as precursors for similar bioactive molecules .
Notes
Synthetic Challenges: Bromination regioselectivity in thieno-pyridinones requires careful control to avoid di- or polybrominated byproducts, as seen in ’s dibromo derivative .
Biological Activity
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one (CAS No. 1534983-44-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 232.10 g/mol. The compound features a thieno[3,4-c]pyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1534983-44-2 |
| Molecular Formula | C7H6BrNOS |
| Molecular Weight | 232.10 g/mol |
| Purity | Typically >95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.1 to 2.8 µM against HeLa cells and other cancer types .
The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Selectivity and Safety
Studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable safety profile. For example, the tested compounds showed IC50 values greater than 20 µM against PBMCs, indicating low toxicity to normal cells .
Study 1: Antiproliferative Effects on Cancer Cell Lines
In a study assessing the antiproliferative activity of thieno[2,3-c]pyridine derivatives, several compounds were evaluated against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cell lines. The most potent derivative demonstrated an IC50 value of 1.1 µM against HeLa cells and was found to induce apoptosis in a dose-dependent manner .
Study 2: Structural Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications at specific positions on the thieno[2,3-c]pyridine scaffold significantly affect biological activity. For instance, the introduction of an ethoxycarbonyl group at the C-6 position enhanced antiproliferative activity compared to other substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
